molecular formula C19H11ClF3IN2O2 B2701551 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide CAS No. 343373-53-5

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide

Cat. No.: B2701551
CAS No.: 343373-53-5
M. Wt: 518.66
InChI Key: BOLUMMSTWIBQKD-UHFFFAOYSA-N
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Description

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and an iodinated benzene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common synthetic route involves the following steps:

    Halogenation: Introduction of the iodine atom into the benzene ring.

    Coupling Reaction: Coupling of the iodinated benzene with the pyridinyl ring containing the trifluoromethyl group.

    Amide Formation: Formation of the carboxamide linkage between the coupled product and the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like iodine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridinyl ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorfluazuron: Another compound with a similar trifluoromethyl-pyridinyl structure.

    Fluazinam: Contains a trifluoromethyl group and is used as a fungicide.

    Berotralstat: A trifluoromethyl-containing drug used for treating hereditary angioedema.

Uniqueness

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-4-iodobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its iodinated benzene ring and carboxamide linkage differentiate it from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3IN2O2/c20-16-9-12(19(21,22)23)10-25-18(16)28-15-7-5-14(6-8-15)26-17(27)11-1-3-13(24)4-2-11/h1-10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUMMSTWIBQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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